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molecular formula C12H15N B2738379 1-Benzyl-3-methylidenepyrrolidine CAS No. 150543-34-3

1-Benzyl-3-methylidenepyrrolidine

Cat. No. B2738379
M. Wt: 173.259
InChI Key: ZTEUQSJVOGPSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772307B2

Procedure details

Potassium tert-butylate (2.1 g, 18.8 mmol, dissolved in 20 ml abs. THF) was added to a suspension of methyltriphenylphosphonium bromide (7.5 g, 21 mmol) in dry THF (20 ml) under argon at 0° C. within 30 min. The yellow reaction mixture was stirred for 30 min at 0° C. before 1-benzyl-pyrrolidin-3-one (2.46 g, 15 mmol) dissolved in abs. THF (20 ml) was added dropwise within 30 min at 0° C. The mixture obtained was left for 30 min at 0° C., brought to RT within 1 h and stirred for a further 15 h. For working up, the mixture was added to sat. NH4Cl solution (50 ml) and then extracted with EtOAc (3×20 ml). The desired product P was converted into the corresponding hydrochloride by extraction with 2 N HCl (20 ml). The organic phase was washed with water (3×20 ml) and the combined aqueous phases were basified with K2CO3. The desired product P was obtained in the form of a layer of oil and was separated off by reextraction with EtOAc (3×20 ml). After drying of the combined organic phases over Na2SO4 and removal of the solvent, the desired product P was present in a sufficiently pure form (2.17 g, 83%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].[CH2:7]([N:14]1[CH2:18][CH2:17][C:16](=O)[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[NH4+].[Cl-]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:7]([N:14]1[CH2:18][CH2:17][C:16](=[CH2:1])[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for a further 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in abs
CUSTOM
Type
CUSTOM
Details
The mixture obtained
WAIT
Type
WAIT
Details
brought to RT within 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 ml)
EXTRACTION
Type
EXTRACTION
Details
The desired product P was converted into the corresponding hydrochloride by extraction with 2 N HCl (20 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (3×20 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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